1-Bromo-6-fluoroisoquinoline

Descripción general

Descripción

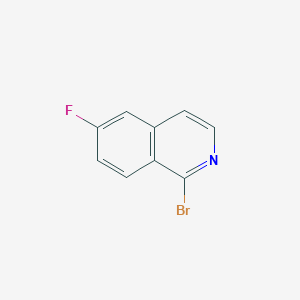

1-Bromo-6-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent . The reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile produces 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer in a one-pot reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Fluorinated isoquinolines, such as this compound, have unique characteristics such as biological activities and light-emitting properties . They have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 226.05 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis of Key Drug Intermediates

A study by Nishimura and Saitoh (2016) demonstrated the use of a similar compound, synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, as a key intermediate in drug discoveries. This process was optimized to reduce isolation processes and increase yield, highlighting the importance of such bromo-fluoroisoquinoline derivatives in streamlining synthetic routes for medicinal chemistry applications Nishimura & Saitoh, 2016.

Antibacterial Activity

Hayashi et al. (2002) explored the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, utilizing a palladium-catalyzed cross-coupling reaction with 6-fluoro or 6-unsubstituted 7-bromo-1-cyclopropyl-8-methoxy (or difluoromethoxy)-4-oxoquinoline-3-carboxylate. These compounds displayed excellent antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the role of 1-bromo-6-fluoroisoquinoline derivatives in developing new antibacterial agents Hayashi et al., 2002.

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Bromo-6-fluoroisoquinoline is a type of fluorinated isoquinoline . Fluorinated isoquinolines are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities . .

Mode of Action

It’s worth noting that fluorinated isoquinolines, in general, have a unique mechanism of action that differs from antibiotics and other groups of antibacterials . This allows them to be applied for the treatment of infectious diseases caused by strains resistant to many other classes of antibacterial drugs .

Biochemical Pathways

Fluorinated isoquinolines are known to exhibit various bioactivities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :

Result of Action

Given the unique characteristics of fluorinated isoquinolines, it can be inferred that this compound may have significant biological activities .

Action Environment

It’s worth noting that the properties of fluorinated isoquinolines can often cause unique bioactivities , which may be influenced by environmental factors.

Análisis Bioquímico

Cellular Effects

Given its structural similarity to other isoquinolines, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propiedades

IUPAC Name |

1-bromo-6-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLWKPCARWIZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4,N4'-di([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3220308.png)

![(S,S)-(COD)Ir[Bn-SpinPHOX]](/img/structure/B3220315.png)

![(R,S)-(COD)Ir[iPr-SpinPHOX]](/img/structure/B3220320.png)

![2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester](/img/structure/B3220327.png)